N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide
Overview
Description
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide, also known as IBZP, is a synthetic compound that belongs to the benzimidazole class. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate protein kinase C, which plays a key role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit cyclic nucleotide phosphodiesterase, which regulates the levels of cyclic nucleotides in cells. This, in turn, can affect various cellular processes, including smooth muscle relaxation and platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of enzyme and receptor activity, as well as potential therapeutic applications in the treatment of various diseases. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential anti-inflammatory and antiplatelet effects, which may be beneficial in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide has several advantages for lab experiments, including its ability to modulate the activity of various enzymes and receptors, as well as its potential therapeutic applications. However, there are also limitations to its use, including the need for specialized equipment and expertise in its synthesis and handling. Additionally, this compound may have potential side effects, which may need to be taken into consideration when designing experiments.
Future Directions
There are several future directions for the study of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide, including further investigation into its mechanism of action and potential therapeutic applications. Additionally, the development of new synthetic methods for this compound may allow for more efficient and cost-effective production. Further studies may also be needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential interactions with other drugs and medications.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in scientific research, particularly in the field of biochemistry and physiology. This compound has been shown to modulate the activity of various enzymes and receptors, and has potential therapeutic applications in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound, as well as its potential safety and efficacy in clinical trials.
Scientific Research Applications
N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to modulate the activity of various enzymes and receptors, including protein kinase C, cyclic nucleotide phosphodiesterase, and adenosine receptors. This compound has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular disease, and inflammation.
properties
IUPAC Name |
N-[2-(imidazol-1-ylmethyl)-1-(2-methylpropyl)benzimidazol-5-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-4-18(24)20-14-5-6-16-15(9-14)21-17(23(16)10-13(2)3)11-22-8-7-19-12-22/h5-9,12-13H,4,10-11H2,1-3H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOIFPUSEZXUJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3C=CN=C3)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.